(3R,4R)-1-[(2-methoxynaphthalen-1-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol
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Overview
Description
(3R,4R)-1-[(2-methoxynaphthalen-1-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-[(2-methoxynaphthalen-1-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol typically involves multiple steps, including the formation of the piperidine ring, the introduction of the naphthalene moiety, and the attachment of the piperazine group. Common reagents used in these reactions include:
Piperidine: The core structure is often synthesized through cyclization reactions.
Naphthalene derivatives: These are introduced through Friedel-Crafts alkylation or acylation reactions.
Piperazine: This group is typically added through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-1-[(2-methoxynaphthalen-1-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of ketones or carboxylic acids.
Reduction: This can convert ketones to alcohols or amines to amines.
Substitution: Halogenation or alkylation reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce secondary alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: For studying receptor-ligand interactions.
Medicine: Potential therapeutic agent for treating neurological disorders.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (3R,4R)-1-[(2-methoxynaphthalen-1-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- (3R,4R)-1-[(2-hydroxynaphthalen-1-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol
- (3R,4R)-1-[(2-chloronaphthalen-1-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol
Uniqueness
The uniqueness of (3R,4R)-1-[(2-methoxynaphthalen-1-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
(3R,4R)-1-[(2-methoxynaphthalen-1-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c1-23-11-13-25(14-12-23)20-9-10-24(16-21(20)26)15-19-18-6-4-3-5-17(18)7-8-22(19)27-2/h3-8,20-21,26H,9-16H2,1-2H3/t20-,21-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPIBMFMXQZIMS-NHCUHLMSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2O)CC3=C(C=CC4=CC=CC=C43)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)[C@@H]2CCN(C[C@H]2O)CC3=C(C=CC4=CC=CC=C43)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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